molecular formula C17H15F3N4O6S B11501853 1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B11501853
M. Wt: 460.4 g/mol
InChI Key: DLSMZINFOOZQFN-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a 2,6-dinitro-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Sulfonylation: Attachment of the benzenesulfonyl group to the piperazine ring.

    Substitution: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzenesulfonyl group can be substituted under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of nitro and trifluoromethyl groups could influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-4-phenylpiperazine: Lacks the nitro and trifluoromethyl groups.

    1-(Benzenesulfonyl)-4-(2,6-dinitrophenyl)piperazine: Lacks the trifluoromethyl group.

    1-(Benzenesulfonyl)-4-[4-(trifluoromethyl)phenyl]piperazine: Lacks the nitro groups.

Properties

Molecular Formula

C17H15F3N4O6S

Molecular Weight

460.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H15F3N4O6S/c18-17(19,20)12-10-14(23(25)26)16(15(11-12)24(27)28)21-6-8-22(9-7-21)31(29,30)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

DLSMZINFOOZQFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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